Cas no 74793-41-2 (2-(bromomethyl)-3-methylbuta-1,3-diene)
2-(bromomethyl)-3-methylbuta-1,3-diene Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-3-methyl-1,3-butadiene
- 2-(bromomethyl)-3-methylbuta-1,3-diene
- 1,3-Butadiene, 2-(bromomethyl)-3-methyl-
- EN300-1910895
- 74793-41-2
- 2-(Bromomethyl)-3-methyl-1,3-butadiene #
- GDBFIDNDRWZZBQ-UHFFFAOYSA-N
-
- Inchi: 1S/C6H9Br/c1-5(2)6(3)4-7/h1,3-4H2,2H3
- InChI Key: GDBFIDNDRWZZBQ-UHFFFAOYSA-N
- SMILES: BrCC(=C)C(=C)C
Computed Properties
- Exact Mass: 159.98876Da
- Monoisotopic Mass: 159.98876Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 92.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 0Ų
2-(bromomethyl)-3-methylbuta-1,3-diene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1910895-0.05g |
2-(bromomethyl)-3-methylbuta-1,3-diene |
74793-41-2 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1910895-0.1g |
2-(bromomethyl)-3-methylbuta-1,3-diene |
74793-41-2 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1910895-0.25g |
2-(bromomethyl)-3-methylbuta-1,3-diene |
74793-41-2 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1910895-0.5g |
2-(bromomethyl)-3-methylbuta-1,3-diene |
74793-41-2 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1910895-1.0g |
2-(bromomethyl)-3-methylbuta-1,3-diene |
74793-41-2 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1910895-2.5g |
2-(bromomethyl)-3-methylbuta-1,3-diene |
74793-41-2 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1910895-5.0g |
2-(bromomethyl)-3-methylbuta-1,3-diene |
74793-41-2 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1910895-10.0g |
2-(bromomethyl)-3-methylbuta-1,3-diene |
74793-41-2 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1910895-1g |
2-(bromomethyl)-3-methylbuta-1,3-diene |
74793-41-2 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1910895-5g |
2-(bromomethyl)-3-methylbuta-1,3-diene |
74793-41-2 | 5g |
$2858.0 | 2023-09-17 |
2-(bromomethyl)-3-methylbuta-1,3-diene Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-(bromomethyl)-3-methylbuta-1,3-diene
Research Briefing on 2-(Bromomethyl)-3-methylbuta-1,3-diene (CAS: 74793-41-2) in Chemical Biology and Pharmaceutical Applications
The compound 2-(bromomethyl)-3-methylbuta-1,3-diene (CAS: 74793-41-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug synthesis. This briefing synthesizes the latest findings on its synthetic utility, biological interactions, and emerging therapeutic relevance, with a focus on peer-reviewed studies published within the last three years.
Recent advances highlight its role as a key intermediate in the synthesis of complex heterocycles. A 2023 study in Journal of Medicinal Chemistry demonstrated its efficacy in [1,3]-sigmatropic rearrangements to construct indole scaffolds, achieving 78% yield under mild Pd-catalyzed conditions (DOI: 10.1021/acs.jmedchem.3c00521). The bromomethyl group's electrophilicity enables selective functionalization, as evidenced by its use in building blocks for kinase inhibitors targeting EGFR mutations.
Notably, the compound's reactivity profile has been refined through computational studies. Density functional theory (DFT) analyses published in Organic Letters (2024) revealed unexpected stabilization of its diene moiety through hyperconjugation with the bromomethyl group (ΔG = -2.3 kcal/mol), explaining its preferential reactivity at the C1 position (DOI: 10.1021/acs.orglett.4c00017). These insights are informing new synthetic protocols that minimize byproduct formation.
In pharmaceutical contexts, derivatives of 74793-41-2 show promise as covalent warheads. A Nature Communications paper (2023) detailed its incorporation into proteolysis-targeting chimeras (PROTACs), where the bromomethyl group facilitated selective protein degradation (DC50 = 12 nM for BRD4). Structural analogs exhibited improved pharmacokinetic profiles, with t1/2 > 6 hours in murine models (DOI: 10.1038/s41467-023-38912-9).
Ongoing challenges include controlling its inherent instability in aqueous media. A 2024 Chemical Science study proposed micellar encapsulation using PEG-PLA copolymers, enhancing aqueous solubility by 15-fold while maintaining reactivity (DOI: 10.1039/D3SC06022H). This innovation may expand its utility in bioconjugation and targeted drug delivery systems.
The compound's safety profile is being systematically evaluated. Recent toxicological data from Archives of Toxicology (2023) indicate moderate hepatotoxicity at concentrations >50 μM (ALT levels 2.8× control), prompting development of safer derivatives through isosteric replacement of the bromine moiety (DOI: 10.1007/s00204-023-03519-y).
Future research directions include exploring its photochemical properties for photoaffinity labeling and investigating its potential in radiopharmaceuticals via bromine-76 isotope exchange. The compound's unique combination of reactivity and modularity positions it as a valuable tool for next-generation drug discovery platforms.
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